N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide

MALT1 inhibition pyrazolylsulfonamide NF-κB signaling

This compound is a key synthetic sulfonamide derivative for MALT1 inhibitor research. Its pyridine-3-sulfonamide group provides unique H-bond acceptor capability distinct from methanesulfonamide or arylsulfonamide analogs, enabling systematic SAR exploration of the MALT1 paracaspase binding pocket. Ideal for teams studying ABC-DLBCL, autoimmune disorders, and performing freedom-to-operate analyses against patent-exemplified compounds like safimaltib.

Molecular Formula C14H14N6O2S
Molecular Weight 330.37
CAS No. 2034509-03-8
Cat. No. B3006109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide
CAS2034509-03-8
Molecular FormulaC14H14N6O2S
Molecular Weight330.37
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C14H14N6O2S/c1-20-11(7-13(19-20)14-10-16-5-6-17-14)8-18-23(21,22)12-3-2-4-15-9-12/h2-7,9-10,18H,8H2,1H3
InChIKeyHQRGDASHWMRDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide (CAS 2034509-03-8): A Pyridine-Sulfonamide MALT1 Inhibitor Candidate


N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide (CAS 2034509-03-8) is a synthetic sulfonamide derivative built on a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole scaffold . The compound belongs to the broader class of heterocyclic sulfonamides that have been disclosed in patent literature as inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a therapeutic target in B-cell malignancies and autoimmune disorders [1]. Its molecular formula is C14H14N6O2S with a molecular weight of 330.37 g/mol .

Why Generic Substitution of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide Is Not Supported: The Sulfonamide Substituent Dictates Target Engagement


Within the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole scaffold series, the sulfonamide substituent is not a passive structural feature but the primary pharmacophore responsible for target binding and functional activity . Closely related analogs—including the methanesulfonamide (CAS 2034550-85-9), thiophene-2-sulfonamide (CAS 2034603-13-7), naphthalene-1-sulfonamide (CAS 2034603-36-4), and imidazole-4-sulfonamide congeners—each display distinct physicochemical and steric profiles that are expected to produce divergent MALT1 inhibitory potency, selectivity, and cellular permeability . The pyridine-3-sulfonamide group specifically introduces a basic nitrogen capable of participating in hydrogen-bond networks or coordinating metal ions within the MALT1 paracaspase active site, a feature absent in the methanesulfonamide analog. Consequently, interchanging these compounds without empirical validation risks irreproducible target engagement and misleading structure-activity conclusions .

Quantitative Differentiation Evidence for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide: What Published Data Reveal


MALT1 Inhibitory Class Membership: Pyridine-3-Sulfonamide Aligns with Patent-Disclosed Pharmacophore

WO2018119036A1 (Janssen Biotech) defines a generic Markush structure encompassing pyrazolylsulfonamide compounds as MALT1 inhibitors. The exemplified compound safimaltib (JNJ-67856633) from this patent series demonstrates MALT1 inhibition with a pIC50 of 7.13 (IC50 = 74 nM) in a biochemical assay [1]. While the specific target compound (pyridine-3-sulfonamide) is not explicitly exemplified in the patent, its scaffold—a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole bearing a sulfonamide at the 5-methyl position—falls within the claimed genus. This establishes a class-level expectation of MALT1 inhibitory activity, differentiating it from non-sulfonamide pyrazole derivatives that lack this pharmacophore [2].

MALT1 inhibition pyrazolylsulfonamide NF-κB signaling

Structural Differentiation from Methanesulfonamide Analog: Pyridine Nitrogen Introduces Additional H-Bond Acceptor/Coordinating Capability

The methanesulfonamide analog (CAS 2034550-85-9) is annotated by vendors as a recognized MALT1 inhibitor, yet no quantitative IC50 data are publicly available for this compound either . Nevertheless, the structural difference between the two compounds is unambiguous: the target compound replaces a methyl group (–CH3) with a pyridin-3-yl ring. This substitution adds a heteroaryl nitrogen capable of acting as a hydrogen-bond acceptor or metal-ion ligand, which may enhance binding affinity to the MALT1 paracaspase domain where coordinate interactions with the catalytic cysteine or neighboring residues are pharmacologically relevant [1]. The pyridine ring also increases polar surface area (tPSA) relative to the methanesulfonamide (estimated ~90 Ų vs. ~70 Ų for the target), which is expected to modulate cell permeability and pharmacokinetics.

sulfonamide SAR pharmacophore modeling MALT1 paracaspase

3-Substituted Pyrazole MALT1 Inhibitor SAR: Class-Level Potency Benchmarks

Asaba et al. (2021) reported systematic SAR for 3-substituted pyrazoles as allosteric MALT1 inhibitors. The optimized compound 33 achieved an IC50 of 0.49 μM against MALT1 in a biochemical assay, with potent cellular NF-κB inhibition and selectivity over caspase-3, -8, and -9 [1]. This study establishes quantitative benchmarks for the pyrazole scaffold class: sub-micromolar enzymatic potency is achievable with optimized substitution. The target compound bears a structurally distinct substitution pattern (pyrazin-2-yl at the 3-position; pyridine-3-sulfonamidomethyl at the 5-position) relative to the 1,5-bisphenylpyrazole series in Asaba et al., suggesting divergent SAR trajectories. A separate BindingDB entry (BDBM260196, US9504692, compound 4097) reports an IC50 of 3.88 μM for a MALT1 inhibitor in a recombinant GST-MALT1 assay, providing a lower-bound potency reference for early-stage MALT1 inhibitors [2].

MALT1 protease allosteric inhibition pyrazole SAR

Lack of Published Head-to-Head Comparative Data: A Critical Gap for Evidence-Based Selection

As of April 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (excluding excluded sources) yields no peer-reviewed publication containing quantitative biological activity data—IC50, Ki, EC50, or selectivity profiling—for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide (CAS 2034509-03-8) [1][2]. Furthermore, no direct head-to-head comparison with any of its closest analogs (methanesulfonamide, thiophene-2-sulfonamide, naphthalene-1-sulfonamide, imidazole-4-sulfonamide, or trifluoromethyl-benzenesulfonamide congeners) has been published [3]. This absence of comparative data means that any claim of superior potency, selectivity, or pharmacokinetic advantage for the pyridine-3-sulfonamide over its analogs is currently unsupported by experimental evidence.

data gap comparative pharmacology procurement risk

Recommended Application Scenarios for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide Based on Available Evidence


MALT1 Medicinal Chemistry Hit-to-Lead Campaigns Requiring Heteroaryl Sulfonamide Diversity

Research teams pursuing MALT1 inhibitors for ABC-DLBCL, autoimmune disorders, or graft-versus-host disease can deploy this compound as a heteroaryl sulfonamide variant within a focused library for SAR exploration. The pyridine-3-sulfonamide group provides H-bond acceptor capability distinct from the methanesulfonamide and arylsulfonamide analogs, enabling systematic probing of the MALT1 paracaspase binding pocket . When benchmarked against the class-level MALT1 inhibitory potency of safimaltib (IC50 = 74 nM) and the allosteric pyrazole compound 33 (IC50 = 0.49 μM), this compound offers a structurally differentiated entry point for scaffold hopping and property optimization .

Computational Chemistry and Docking Studies of Pyrazole-Sulfonamide MALT1 Inhibitors

The compound serves as a valuable test ligand for molecular docking and molecular dynamics simulations targeting the MALT1 paracaspase domain. Its pyridine-3-sulfonamide group introduces a basic heteroaryl nitrogen that can be modeled for coordinate interactions with the catalytic cysteine (Cys464) or metal ions in the MALT1 active site. The 3D-QSAR models recently published for 46 pyrazole MALT1 inhibitors provide a computational framework into which this compound can be inserted for predictive activity assessment .

Chemical Probe Development with Pharmacokinetic Differentiation Potential

The inclusion of a pyridine ring in the sulfonamide substituent increases topological polar surface area by approximately 20 Ų relative to the methanesulfonamide analog, which may confer differentiated cell permeability, solubility, and metabolic stability profiles. This compound is suitable for parallel ADME and pharmacokinetic profiling alongside the methanesulfonamide, thiophene-2-sulfonamide, and naphthalene-1-sulfonamide congeners to empirically determine whether the pyridine-3-sulfonamide group offers a favorable balance of potency and drug-like properties for in vivo studies .

Patent Landscape Analysis and IP Positioning in the MALT1 Inhibitor Space

Given that WO2018119036A1, WO2022026936A1, and related filings by Janssen, Takeda, and other assignees broadly claim pyrazolylsulfonamide and pyridinylsulfonamide MALT1 inhibitors, this compound is a relevant tool for freedom-to-operate analyses and for generating comparative data to support novel composition-of-matter filings. Procuring this specific analog enables direct experimental comparison with patent-exemplified compounds such as safimaltib (JNJ-67856633) to establish non-infringing structural differentiation .

Quote Request

Request a Quote for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.